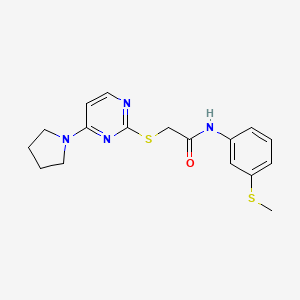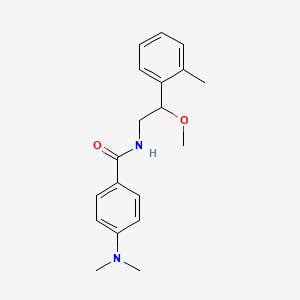
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde” is a heterocyclic compound that contains a 1,2,4-triazole ring . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . A facile, effective, and ecofriendly simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst leading to the corresponding 1,2,4-triazoles in mild conditions with excellent yields (92%) has been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by various spectroscopic techniques . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1 H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For example, it was established that depending on the conditions, similar compounds can provide both N1 and N4 for coordination with ruthenium .Aplicaciones Científicas De Investigación
Catalyst Development
Palladacycles designed from bi- and tridentate ligands with an indole core, including pyridinylmethyl-1H-indole carbaldehydes, have been synthesized and applied as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes. The efficiency of these complexes as catalysts underscores the potential utility of related compounds in facilitating organic transformations (Singh et al., 2017).
Heterocyclic Compound Synthesis
Research has explored the effect of substituents in pyridine-2-carbaldehydes on heterocyclization reactions, leading to substituted 1,2,4-triazines and triazine oxides. This study highlights the significance of the structural framework of pyridine carbaldehydes in synthesizing heterocyclic compounds with potential biological activities (Krinochkin et al., 2017).
Biological Activity Evaluation
Triazoles, including those synthesized from isonicotinic acid hydrazide, exhibit antimicrobial properties. The structural modification of these compounds, potentially involving the use of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde, could enhance their biological activities (Bayrak et al., 2009).
Antioxidant Properties
Derivatives of 1,2,4-triazole have been synthesized and evaluated for their antioxidant and antiradical activities. This research area indicates the potential of structurally related compounds, such as this compound, in developing new antioxidants (Bekircan et al., 2008).
Novel Heterocyclic Systems
The reaction of chloroindole carbaldehydes with amino triazole thiols has led to the formation of new heterocyclic compounds, demonstrating the role of such precursors in accessing unexplored chemical spaces and potentially new biological activities (Vikrishchuk et al., 2019).
Propiedades
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-8-11-5-13(12-8)7-6(4-14)2-1-3-10-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXLYRPWTLDKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2817524.png)
![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)
![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole](/img/structure/B2817530.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)
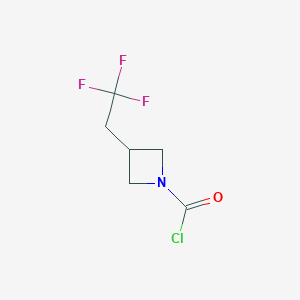
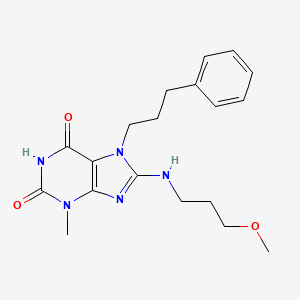
![Cyclohexyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2817534.png)
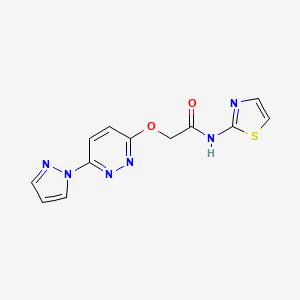
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2817538.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2817542.png)
